molecular formula C15H12FN5O2S2 B11386038 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11386038
M. Wt: 377.4 g/mol
InChI Key: YBOOZVQLPAFINX-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound contains a thiadiazole ring, a fluorophenyl group, and a dihydropyridazine carboxamide moiety. The presence of these diverse functional groups makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the dihydropyridazine carboxamide moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives and dihydropyridazine carboxamides. Compared to these, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to the presence of the ethylsulfanyl group and the fluorophenyl moiety, which confer unique chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C15H12FN5O2S2

Molecular Weight

377.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C15H12FN5O2S2/c1-2-24-15-19-18-14(25-15)17-13(23)12-11(22)7-8-21(20-12)10-5-3-9(16)4-6-10/h3-8H,2H2,1H3,(H,17,18,23)

InChI Key

YBOOZVQLPAFINX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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